molecular formula C12H15NO5 B2490974 Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate CAS No. 192725-59-0

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate

Cat. No. B2490974
M. Wt: 253.254
InChI Key: KBWRNQSLTNHOIF-UHFFFAOYSA-N
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Description

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is a chemical compound with the linear formula C12H15NO5 . It is a molecular structure with an average mass of 253.251 Da .


Synthesis Analysis

The synthesis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate involves a reaction between 4-Amino-3,5-xylenol and 1-chloro-4-nitro-benzene in the presence of K2CO3 and dimethylformamide (DMF). The solution is stirred at 120°C for 12 hours under an Ar atmosphere .


Molecular Structure Analysis

The molecular structure of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is represented by the linear formula C12H15NO5 . This indicates that the molecule consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Ethyl 2-arylamino-2-oxo-acetates have been used to produce dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, demonstrating potential applications in the synthesis of complex organic compounds (Yavari, Nasiri, & Djahaniani, 2005).

  • Polymer Synthesis : Research has been conducted on synthesizing dimeric and trimeric 2-(p-tolyloxy)ethyl acetateformaldehyde polymer model compounds, highlighting the use of such chemicals in polymer chemistry (Ninagawa, Matsuda, & Matsuda, 1974).

  • Metallohydrolase Models : Studies involving a dinickel(II) complex showed that Ethyl acetate can undergo hydrolysis under certain conditions, providing insights into metal-coordinated water-promoted hydrolysis, which is significant for understanding enzymatic processes (Barman, Lloret, & Mukherjee, 2016).

  • Environmental Chemistry : Research on the complete oxidation of certain compounds in water using the photoassisted Fenton reaction demonstrates potential environmental applications, particularly in the degradation of hazardous substances (Pignatello & Sun, 1995).

  • Antioxidant Properties : The enzymatic modification of certain phenolic compounds, including 2,6-Dimethoxyphenol, has been explored for the synthesis of dimers with high antioxidant capacity, indicating potential applications in health and nutrition (Adelakun et al., 2012).

properties

IUPAC Name

ethyl 2-(2,6-dimethyl-4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-17-11(14)7-18-12-8(2)5-10(13(15)16)6-9(12)3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWRNQSLTNHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate

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